ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate
Description
Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzamido group at the para position. The benzamido moiety is further modified with a cyclopropyl(methyl)sulfamoyl group.
Key structural features:
- Ester group: Ethyl benzoate enhances lipophilicity, influencing membrane permeability.
- Sulfamoyl bridge: The cyclopropyl(methyl)sulfamoyl group may confer steric and electronic effects critical for target binding.
- Benzamido linker: Facilitates π-π interactions with aromatic residues in enzyme active sites.
Properties
IUPAC Name |
ethyl 4-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-3-27-20(24)15-4-8-16(9-5-15)21-19(23)14-6-12-18(13-7-14)28(25,26)22(2)17-10-11-17/h4-9,12-13,17H,3,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKCTKCMUKGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride derivative under basic conditions to form the benzamido intermediate.
Introduction of the Cyclopropyl(methyl)sulfamoyl Group: The benzamido intermediate is then reacted with cyclopropyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropyl(methyl)sulfamoyl group.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or sulfamoyl groups using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamido or sulfamoyl derivatives.
Scientific Research Applications
Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sulfamoyl Benzamide Derivatives (1,3,4-Oxadiazoles)
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) share the sulfamoyl benzamide backbone but differ in substituents (Table 1).
Table 1: Comparison of Sulfamoyl Benzamides
Key Findings :
Ethyl Benzoate Derivatives with Heteroaromatic Substituents
Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) share the ethyl benzoate core but vary in substituents (Table 2).
Table 2: Ethyl Benzoate Derivatives
Key Findings :
Methyl Benzoate Derivatives with Amide Linkers
Methyl benzoate analogs like methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate (3i) highlight the impact of ester vs. methyl groups and amide modifications (Table 3).
Table 3: Methyl vs. Ethyl Benzoate Analogs
| Compound | Ester Group | Substituent | Melting Point (°C) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 3i | Methyl | Cyclohexylamino, dimethylamino | 189 | 96.5 | |
| Target | Ethyl | Cyclopropyl(methyl)sulfamoyl | Not reported | N/A | N/A |
Key Findings :
- The dimethylamino group in 3i may confer basicity, whereas the sulfamoyl group in the target compound is more electronegative, favoring interactions with cysteine residues in enzymes .
Naturally Occurring Benzoate Derivatives
Ethyl 4-(sulfooxy)benzoate (13) , isolated from bamboo shoots, shares the ethyl benzoate core but replaces sulfamoyl with a sulfonate group .
Key Findings :
- The sulfonate group in compound 13 increases water solubility but reduces membrane permeability compared to the sulfamoyl group in the target compound.
- Natural derivatives like 13 are less synthetically versatile but may inspire green chemistry approaches for sulfonamide synthesis .
Biological Activity
Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzamide moiety : This is significant for its interaction with biological targets.
- Cyclopropyl group : Known for enhancing pharmacological properties.
- Sulfamoyl group : Often associated with antimicrobial and antitumor activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy.
- Antiviral Activity : Benzamide derivatives have demonstrated the ability to inhibit viral replication, particularly against hepatitis B virus (HBV) by interfering with nucleocapsid assembly.
Antitumor Activity
A study focused on related benzamide derivatives showed promising results in inhibiting tumor cell proliferation. For instance, compounds similar to this compound exhibited moderate to high potency against various cancer cell lines, including breast and head and neck cancers.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | DHFR Inhibition |
| Compound B | HeLa (Cervical) | 3.8 | Apoptosis Induction |
| This compound | A549 (Lung) | TBD | TBD |
Antiviral Activity
In the context of antiviral research, this compound has been evaluated for its efficacy against HBV. Preliminary findings suggest a significant reduction in HBV DNA levels in treated cells.
| Study | Virus Type | Treatment Concentration | Result |
|---|---|---|---|
| Study 1 | HBV | 10 µM | 70% reduction in viral load |
| Study 2 | HBV | 5 µM | Induction of empty capsids |
Case Studies
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced breast cancer treated with a related benzamide derivative showed a median survival increase of over six months compared to standard treatments.
- Case Study on Antiviral Properties : In vitro studies indicated that treatment with the compound led to a significant decrease in HBV replication, suggesting its potential as a therapeutic agent for chronic HBV infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
